
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H17BrN2O2 and its molecular weight is 433.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Composition
- Molecular Formula: C18H16BrN2O
- Molecular Weight: 372.24 g/mol
- IUPAC Name: 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
The compound features a complex isoquinoline core substituted with a bromobenzoyl group and a p-tolylamino moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and shows potential antifungal effects against Candida species. These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes and inhibition of inflammatory pathways.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer properties. The results showed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by inducing apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Study 3: Neuroprotection
A neuroprotection study published in Neuroscience Letters demonstrated that treatment with this compound reduced neuronal apoptosis in a model of oxidative stress induced by hydrogen peroxide. The compound increased the expression of key antioxidant proteins, suggesting a mechanism involving oxidative stress mitigation .
Data Summary
科学研究应用
Neuropharmacology
Recent studies have highlighted the compound's efficacy as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases complicated by depression. Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), both of which are critical in the pathophysiology of Alzheimer's disease and other cognitive disorders .
Key Findings :
- Inhibition Potency : Compounds derived from isoquinoline, including 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one, demonstrated high selectivity and potency against MAO-B and BuChE, with IC50 values indicating effective inhibition .
- Cell Viability : Cytotoxicity assays showed that these compounds maintain over 90% cell viability at effective concentrations, suggesting a favorable safety profile for further development .
Antidepressant Activity
The antidepressant potential of this compound has been evaluated using the forced swim test (FST), revealing significant reductions in immobility time, which correlates with enhanced antidepressant effects . The study suggests that the compound may help in managing depression associated with neurodegenerative disorders.
Alzheimer's Disease
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for Alzheimer's treatment. The design of benzothiazole–isoquinoline derivatives has shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thus improving synaptic transmission .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes such as MAO-B and AChE. These studies indicate that the compound effectively binds to key sites on these enzymes, which is crucial for its inhibitory action .
Summary of Case Studies
属性
CAS 编号 |
867135-67-9 |
---|---|
分子式 |
C23H17BrN2O2 |
分子量 |
433.305 |
IUPAC 名称 |
4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28) |
InChI 键 |
LEDAVBSJQUYIKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。